![molecular formula C15H13NO2 B11485434 6-Methoxydibenzo[b,f]oxepin-3-amine](/img/structure/B11485434.png)
6-Methoxydibenzo[b,f]oxepin-3-amine
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Overview
Description
6-Methoxydibenzo[b,f]oxepin-3-amine is an organic compound with the molecular formula C15H13NO2. It belongs to the class of dibenzo[b,f]oxepines, which are known for their diverse biological activities. This compound is characterized by a dibenzo[b,f]oxepin core structure with a methoxy group at the 6th position and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxydibenzo[b,f]oxepin-3-amine typically involves the following steps:
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Formation of Diaryl Ethers: : The initial step involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions. This reaction does not require catalysts and yields the diaryl ethers necessary for the subsequent steps .
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Intramolecular McMurry Reaction: : The diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran. This reaction forms the dibenzo[b,f]oxepin scaffold .
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Methoxylation and Amination:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Reaction Conditions
The critical conditions for synthesizing 6-methoxydibenzo[b,f]oxepin-3-amine include:
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Reduction : Zn in acetic acid for nitro-to-amino conversion .
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Solvent : DCM (dichloromethane) or acetic acid, depending on the reaction stage .
Biological Activity and Mechanism
Cytotoxicity Studies
The compound exhibits potent antiproliferative effects against cancer cell lines (HCT116 and MCF-7) with IC₅₀ values in the single-digit micromolar range . A comparison of its selectivity and potency is summarized in Table 1.
Cell Line | IC₅₀ (µM) | Selectivity Index (Cancer vs. Normal) |
---|---|---|
HCT116 | <10 | High |
MCF-7 | <10 | Moderate |
HEK293 | Higher | |
HDF-A | Higher |
Mechanism of Action
The compound disrupts microtubule dynamics by binding to the colchicine-binding site of tubulin , as confirmed by molecular docking and immunofluorescence assays . This interaction destabilizes the microtubular cytoskeleton, leading to cell cycle arrest and apoptosis.
Structural and Spectroscopic Analysis
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NMR and Theoretical Calculations :
Structural confirmation relies on ¹H, ¹³C NMR spectroscopy and DFT (B3LYP/6-31g) calculations* to validate the non-planar “basket” conformation of the dibenzo[b,f]oxepine scaffold . -
Photochemical Stability :
Derivatives with azo bonds exhibit E/Z isomerization under visible light, a property studied for potential applications in phototherapy .
Key Research Findings
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Substituent Effects :
Methoxy groups at specific positions enhance cytotoxicity, while nitro groups reduce activity due to steric hindrance . -
Selectivity :
3h shows preferential toxicity toward cancer cells over normal cells (HEK293 and HDF-A), making it a promising candidate for targeted therapy . -
Synthetic Versatility :
The Zn-mediated reduction method is generalizable for converting nitrodibenzo[b,f]oxepines to amino derivatives, enabling library synthesis .
This compound’s unique combination of synthetic accessibility and biological activity positions it as a valuable lead in anticancer drug development. Further optimization of its structure and delivery systems could enhance its therapeutic potential.
Scientific Research Applications
Anticancer Activity
The dibenzo[b,f]oxepine scaffold, including 6-methoxydibenzo[b,f]oxepin-3-amine, has been evaluated for its anticancer properties. Studies have shown that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, including human colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cells.
Case Studies:
- Cell Proliferation Inhibition : Research indicated that specific derivatives of dibenzo[b,f]oxepine exhibited cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) values were determined, demonstrating a dose-dependent response against targeted cancer cell lines .
- Mechanism of Action : The mechanism involves interaction with tubulin heterodimers, which are crucial for microtubule stability. This interaction leads to the depolymerization of microtubules, a process that is particularly effective against rapidly dividing tumor cells .
Neuropharmacological Applications
This compound and its derivatives have been studied for their potential as antidepressants and anxiolytics. The structural similarity to known antidepressants suggests a similar mechanism of action.
Key Findings:
- Receptor Affinity : Compounds from this class have shown affinity for norepinephrine transporters and serotonin receptors (5-HT2A and 5-HT2C), which are critical targets in the treatment of mood disorders .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting TNF-alpha secretion, which is relevant in neuroinflammatory conditions associated with depression .
Anthelmintic Activity
Recent studies have revealed the potential of this compound as an anthelmintic agent. This application is particularly promising given the increasing resistance of helminths to conventional treatments.
Research Insights:
- Model Organism Studies : Using Caenorhabditis elegans as a model organism, compounds derived from dibenzo[b,f]oxepine were tested for their effects on motility and viability. Significant reductions in thrashing rates were observed, indicating potential antiparasitic activity .
- Mechanistic Exploration : Future research aims to elucidate the pharmacological targets and mechanisms through which these compounds exert their antiparasitic effects, paving the way for new drug development .
Synthesis and Structure-Activity Relationships
The synthesis of this compound has been optimized to enhance yield and purity, facilitating further biological evaluations.
Synthesis Techniques:
Mechanism of Action
The mechanism of action of 6-Methoxydibenzo[b,f]oxepin-3-amine involves its interaction with molecular targets such as tubulin heterodimers. By binding to the colchicine-binding site on tubulin, the compound disrupts the microtubular cytoskeleton, leading to the inhibition of cell division and induction of apoptosis in cancer cells . This mechanism is similar to that of other colchicine-site-binding agents, which are known to overcome multi-drug resistance in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepin-3-amine: Lacks the methoxy group at the 6th position.
6-Methoxydibenzo[b,f]oxepin-3-ylamine: Similar structure but with variations in the positioning of functional groups.
Stilbene Derivatives: Share structural similarities with dibenzo[b,f]oxepines and exhibit similar biological activities.
Uniqueness
6-Methoxydibenzo[b,f]oxepin-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances the compound’s lipophilicity, while the amine group allows for interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methoxydibenzo[b,f]oxepin-3-amine, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of methoxy-substituted aromatic precursors followed by cyclization. For example, analogous compounds like 4-azidofurazan-3-amine ( ) are synthesized via nucleophilic substitution or coupling reactions. Optimization strategies include:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane for impurity removal .
Yield improvements can be tracked via HPLC or LC-MS.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Follow protocols for amine-containing compounds:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact ( ).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies (e.g., per H303+H313+H333 safety codes) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Combine multiple techniques for structural confirmation:
- NMR : ¹H/¹³C NMR to identify methoxy protons (δ ~3.8 ppm) and aromatic backbone.
- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .
Q. What are the primary biological research applications of this compound?
- Methodological Answer : Potential applications include:
- Enzyme Inhibition Studies : Use fluorescence polarization assays to assess binding to target enzymes (e.g., kinases).
- Protein-Ligand Interactions : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Leverage quantum chemical calculations (e.g., DFT) and AI-driven platforms:
- Reaction Path Search : Use software like Gaussian or ORCA to model transition states and intermediates ( ).
- Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts.
- COMSOL Integration : Simulate mass transfer and kinetic parameters in reactor designs .
Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) across studies?
- Methodological Answer : Address discrepancies via:
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions.
- Dose-Response Curves : Perform 8-point dilution series with triplicate measurements.
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies .
Q. What advanced separation techniques are suitable for purifying this compound from structurally similar byproducts?
- Methodological Answer : Consider high-precision methods:
- HPLC : Use C18 columns with acetonitrile/water gradients; optimize retention times.
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) for polymorph control.
- Membrane Technologies : Nanofiltration membranes to separate based on molecular weight ( ) .
Q. What experimental designs are optimal for studying the compound’s reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways)?
- Methodological Answer : Employ kinetic and isotopic labeling approaches:
- Isotopic Tracers : Use ¹⁵N-labeled amines to track substitution sites via NMR.
- Stopped-Flow Spectroscopy : Monitor real-time intermediate formation.
- Factorial Design : Vary temperature, pH, and reagent stoichiometry to identify rate-limiting steps ( ) .
Q. Data Management & Validation
Q. How can researchers ensure data integrity when analyzing complex spectral or chromatographic datasets?
- Methodological Answer : Implement robust validation protocols:
- Cross-Platform Validation : Compare NMR data across Bruker and Jeol instruments.
- Open-Source Tools : Use MestReNova for spectral deconvolution; share raw data via repositories like Zenodo.
- Peer Review : Pre-publish datasets on preprint platforms for community feedback .
Q. What strategies mitigate risks of environmental contamination during large-scale synthesis?
- Methodological Answer :
Adopt green chemistry principles: - Solvent Recycling : Distill and reuse DCM/THF using rotary evaporators.
- Catalytic Systems : Replace stoichiometric reagents with recyclable catalysts (e.g., immobilized enzymes).
- Lifecycle Assessment (LCA) : Model waste streams using software like SimaPro .
Properties
Molecular Formula |
C15H13NO2 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
10-methoxybenzo[b][1]benzoxepin-2-amine |
InChI |
InChI=1S/C15H13NO2/c1-17-13-4-2-3-11-6-5-10-7-8-12(16)9-14(10)18-15(11)13/h2-9H,16H2,1H3 |
InChI Key |
GIMWCCCIKOEXBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C=C2)C=CC(=C3)N |
Origin of Product |
United States |
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